5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is a derivative of Lansoprazole, which is a well-known proton pump inhibitor utilized primarily in the treatment of gastroesophageal reflux disease and peptic ulcers. The compound features a tert-butyldimethylsilyl (TBDMS) protecting group at the 5-hydroxy position, which enhances its chemical stability and alters its reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is synthesized from Lansoprazole, a compound classified under the benzimidazole derivatives. It belongs to a broader category of proton pump inhibitors, which function by inhibiting the hydrogen/potassium ATPase enzyme in gastric parietal cells, thereby reducing gastric acid secretion .
The synthesis of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole typically involves the protection of the hydroxyl group in Lansoprazole. The general procedure includes:
This method provides a straightforward approach to obtain the protected derivative with high yield and purity. In industrial settings, scaling up this laboratory synthesis involves optimizing parameters like temperature and solvent choice to enhance efficiency.
The molecular formula of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is with a molecular weight of approximately 341.44 g/mol. The compound's structure features:
The presence of the TBDMS group allows for selective deprotection under mild conditions, making it suitable for further synthetic applications .
5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole can undergo various chemical reactions due to its functional groups:
These reactions are crucial for developing more complex molecules in pharmaceutical chemistry, particularly in creating new derivatives with enhanced therapeutic properties .
The mechanism of action for 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole mirrors that of Lansoprazole itself. It primarily functions by inhibiting the hydrogen/potassium ATPase enzyme located in gastric parietal cells. This inhibition results in decreased gastric acid secretion, providing relief from conditions associated with excessive stomach acid production.
The TBDMS group may influence pharmacokinetics and stability, potentially leading to variations in absorption and metabolism profiles compared to its parent compound .
These properties are essential for determining handling procedures and applications in laboratory settings .
5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole serves multiple purposes in scientific research:
Its role as an intermediate makes it invaluable in both academic research and industrial pharmaceutical applications .
The introduction of the tert-butyldimethylsilyl (TBDMS) group to the C5-hydroxyl position of 5-hydroxy lansoprazole represents a critical protection step in synthetic routes targeting sulfinyl benzimidazole derivatives. This etherification reaction typically employs TBDMS-Cl (tert-butyldimethylsilyl chloride) as the silylating agent under basic conditions. Core methodologies include:
Table 1: Optimization Parameters for TBDMS Ether Formation on 5-Hydroxy Lansoprazole
Parameter | Standard Conditions | Optimized Alternatives | Impact on Yield |
---|---|---|---|
Base | Imidazole (2.5 equiv) | Triethylamine (3.0 equiv) | ↓ 15–20% |
Solvent | DMF (anhydrous) | Acetonitrile (anhydrous) | ↔ |
Temperature | 25–40°C | 0–5°C | ↓ reaction rate |
Catalyst | None | DMAP (5 mol%) | ↑ 5–8% |
Reaction Time | 4–6 hours | 12–18 hours (low temp) | ↔ |
Critical considerations include moisture exclusion (hydrolytic sensitivity of TBDMS-Cl) and reaction monitoring to prevent disilylation. The bulky C5-substituent adjacent to the target hydroxyl imposes moderate steric hindrance, necessitating slight reagent excess [3] [6] [8].
5-Hydroxy lansoprazole serves as the essential precursor for TBDMS protection. Its synthesis leverages regioselective hydroxylation of the parent lansoprazole scaffold:
Enzymatic routes offer superior regiocontrol but face challenges in substrate solubility (lansoprazole is poorly aqueous-soluble) and product inhibition. Immobilized enzyme reactors show promise for continuous-flow manufacturing [7].
The sulfoxide moiety (-S(=O)-) and nucleophilic benzimidazole nitrogen in lansoprazole derivatives demand orthogonal protection during C5-functionalization:
Table 2: Stability Profile of 5-O-TBDMS Lansoprazole Under Representative Conditions
Condition | Stability Outcome | Functional Group Tolerance |
---|---|---|
TBAF (1M in THF, 25°C, 1h) | Complete deprotection; OH regeneration | Sulfoxide intact |
AcOH/H₂O (3:1, 50°C, 6h) | Partial desilylation (40–60%) | Sulfoxide racemization |
K₂CO₃/MeOH (0.1M, 25°C, 24h) | Stable (<5% loss) | Full |
NaH (1.0 equiv, DMF, 0°C, 30min) | Base-induced sulfoxide decomposition | Not tolerated |
Optimal strategies utilize TBDMS for transient hydroxyl protection during sulfinyl electrophilic functionalization or N-alkylation steps, followed by late-stage fluoride-mediated deprotection [3] [6] [9].
Silylation efficiency hinges on reagent selection. Two advanced agents outperform classical TBDMS-Cl:
Critical comparison reveals MTBSTFA as superior for high-throughput applications due to milder conditions and simplified workup. TBDMS-Cl/imidazole remains preferred for cost-sensitive bulk synthesis despite requiring aqueous quenching and extraction [3] [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1